Ethyl 1H-indazole-6-carboxylate

Description

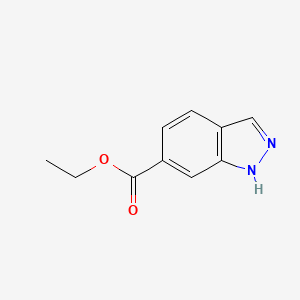

Ethyl 1H-indazole-6-carboxylate (CAS 713-09-7) is an indazole derivative with the molecular formula C₁₀H₁₀N₂O₂ and a molecular weight of 190.20 g/mol. It features an ethyl ester group at the 6-position of the indazole ring (Figure 1) . Key properties include a melting point of 125°C and a conjugated aromatic system that contributes to its photoluminescent (PL) behavior when coordinated to d¹⁰ metal ions like Zn(II) and Cd(II) .

This compound is widely used in coordination polymers and metal-organic frameworks (MOFs) due to its ability to act as a tridentate ligand. Its carboxylate group binds metals in syn,syn bridging modes, while the indazole nitrogen provides additional coordination sites, enabling the formation of structurally diverse complexes .

Properties

IUPAC Name |

ethyl 1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-6-11-12-9(8)5-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEIGRHNDNLBNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599443 | |

| Record name | Ethyl 1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

713-09-7 | |

| Record name | Ethyl 1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Ethyl 1H-indazole-6-carboxylate is a derivative of the indazole class of compounds. Indazoles have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk. These kinases play a crucial role in cell cycle regulation and volume control, respectively.

Mode of Action

The interaction of this compound with its targets involves binding to the active sites of these kinases, thereby inhibiting their activity. This inhibition can lead to changes in cellular processes controlled by these kinases, such as cell cycle progression and cell volume regulation.

Biochemical Pathways

The action of this compound affects several biochemical pathways. By inhibiting CHK1 and CHK2 kinases, it can impact the cell cycle, potentially leading to cell cycle arrest. By modulating the activity of h-sgk, it can influence cell volume regulation, which can affect various cellular functions.

Pharmacokinetics

Like other indazole derivatives, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific targets it interacts with. For instance, inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, which could potentially be used for the treatment of cancer. Modulation of h-sgk activity can influence cell volume regulation, which could have implications for various cellular functions.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets

Biochemical Analysis

Biochemical Properties

Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely, depending on the specific structure of the indazole derivative and the biomolecules it interacts with.

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth in many neoplastic cell lines at concentrations lower than 1 μM. These compounds can cause a block in the G0–G1 phase of the cell cycle.

Molecular Mechanism

Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Indazole derivatives have been found to exhibit potent FGFR1 inhibitory activity in enzymatic assays.

Dosage Effects in Animal Models

Some indazole derivatives have been found to exhibit serum hepcidin lowering effects in a mouse IL-6 induced acute inflammatory model.

Metabolic Pathways

Indazole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid.

Transport and Distribution

Indazole derivatives are known to interact with various transporters and binding proteins.

Biological Activity

Ethyl 1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

This compound features an indazole core, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This structural framework is crucial for its biological activity. The compound's molecular formula is with a molecular weight of approximately 178.19 g/mol.

Target Interactions:

Indazole derivatives, including this compound, primarily interact with various biological targets such as kinases. They are known to inhibit the activity of several kinases by binding to their ATP-binding sites, which disrupts cellular signaling pathways involved in cell proliferation and survival .

Biochemical Pathways:

The compound's action affects critical biochemical pathways related to:

- Cell Cycle Regulation: It may induce cell cycle arrest.

- Apoptosis: The compound can promote programmed cell death in certain cancer cell lines.

- DNA Damage Response: Inhibition of CHK1 and CHK2 kinases suggests a role in the cellular response to DNA damage .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

- Absorption: High gastrointestinal absorption has been reported, indicating good bioavailability.

- Metabolism: The compound undergoes metabolic transformations that can influence its efficacy and safety profiles.

- Excretion: Studies suggest that it is primarily excreted via renal pathways.

Anticancer Properties

Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 10.0 | Inhibition of DNA repair pathways |

Cardiovascular Effects

Indazole derivatives have also been studied for their effects on cardiovascular diseases. For instance, compounds similar to this compound have shown promise in reducing blood pressure and heart rate in animal models . This suggests potential applications in treating hypertension.

Case Studies

Several studies have documented the effects of this compound:

-

Study on Cancer Cell Lines:

- Researchers investigated the compound's effects on A549 and MCF-7 cells, reporting significant reductions in cell viability at concentrations below 20 µM.

- Mechanistic studies revealed that the compound triggers intrinsic apoptotic pathways, evidenced by increased caspase activity.

- Cardiovascular Study:

Safety and Toxicology

While this compound exhibits promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound does not exhibit severe adverse effects; however, further investigations are needed to fully understand its safety profile.

Scientific Research Applications

Pharmaceutical Development

Ethyl 1H-indazole-6-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-inflammatory and analgesic drugs.

Case Study: Anticancer Agents

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For example, a series of indazole derivatives synthesized from this compound were evaluated for their efficacy against cancer cell lines, showing promising results in inhibiting tumor growth and metastasis .

Biochemical Research

In biochemical research, this compound is utilized to investigate the mechanisms of action of enzymes and receptors. This compound facilitates the understanding of complex biological processes, including signal transduction pathways.

Agricultural Chemistry

The compound is explored for its potential applications as a pesticide or herbicide , contributing to the development of safer agricultural products. Its derivatives have shown effectiveness against various pests while minimizing environmental impact.

Research Findings

Studies indicate that certain indazole derivatives exhibit insecticidal properties that can be harnessed for sustainable agricultural practices .

Material Science

In material science, this compound is investigated for its properties in creating novel materials. This includes applications in developing polymers and coatings with enhanced durability and performance characteristics.

Applications in Coatings

Research has focused on using this compound in formulating protective coatings that resist environmental degradation while maintaining aesthetic qualities .

Analytical Chemistry

This compound is employed as a reference standard in various analytical methods, ensuring accuracy and reliability in chemical analyses across laboratories.

Standardization Studies

The compound's consistent performance as a reference standard has been documented in studies aimed at improving analytical techniques such as chromatography and spectroscopy .

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural and Electronic Differences

The position of the carboxylate group and ester substituents significantly influence the properties of indazole derivatives. Below is a comparison with key analogs:

Key Observations :

- Positional Isomerism : The 6-carboxylate isomer (this compound) exhibits stronger π-conjugation due to the proximity of the carboxylate to the indazole nitrogen, enhancing luminescence in coordination polymers. The 7-carboxylate isomer may exhibit red-shifted emission due to altered conjugation .

- Ester Group : Ethyl esters generally confer higher lipophilicity compared to methyl esters, influencing solubility in organic synthesis .

Photoluminescent Properties

This compound-based complexes exhibit blue emission (350–450 nm) attributed to ligand-centered π→π* transitions. Comparatively:

Tables and Figures :

- Table 1 : Structural comparison of indazole-carboxylate derivatives.

- Figure 1 : Molecular structure of this compound.

- Figure 2 : Emission spectra of Zn(II) and Cd(II) complexes (adapted from ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.